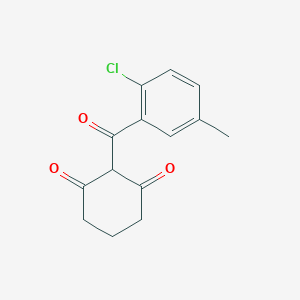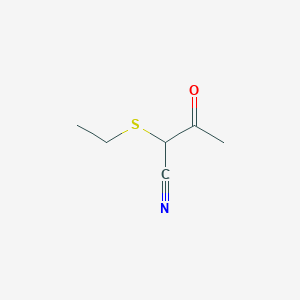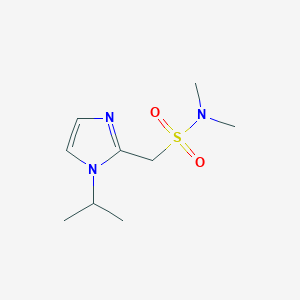
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the isopropyl group at the 1-position. The final step involves the sulfonation of the methanesulfonamide group. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Analyse Chemischer Reaktionen
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding imidazole derivative and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. Additionally, the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can be compared with other imidazole derivatives, such as:
1-(1-isopropyl-1H-imidazol-2-yl)methanol: This compound has a hydroxyl group instead of a sulfonamide group, which can lead to different chemical and biological properties.
1-(1-isopropyl-1H-imidazol-2-yl)methanamine:
1-(1-isopropyl-1H-imidazol-2-yl)methanethiol:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazole derivatives in scientific research.
Eigenschaften
Molekularformel |
C9H17N3O2S |
|---|---|
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-8(2)12-6-5-10-9(12)7-15(13,14)11(3)4/h5-6,8H,7H2,1-4H3 |
InChI-Schlüssel |
DPQIXACAZNLOMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN=C1CS(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


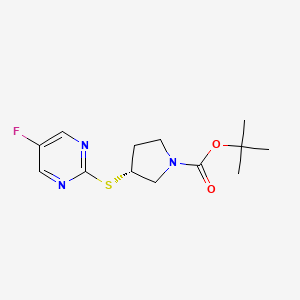
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
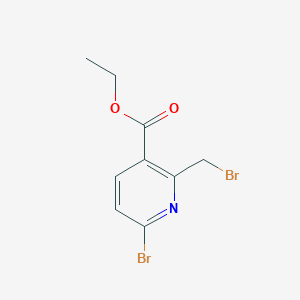
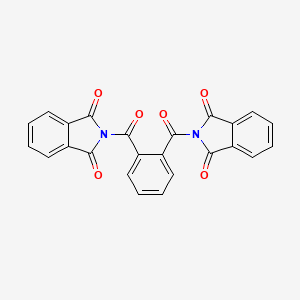
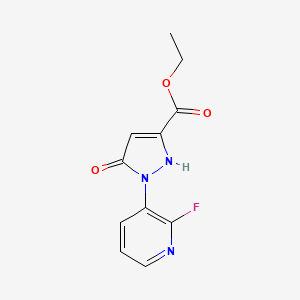
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
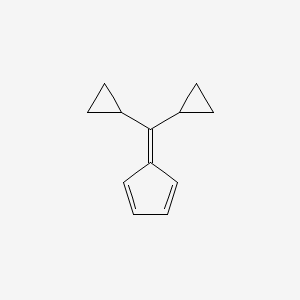
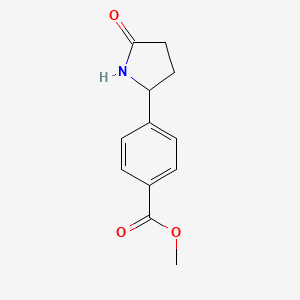
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)
